- Truxene discotic liquid crystals with two different ring substituents: synthesis, mesomorphism and high charged carrier mobility, Liquid Crystals, 2013, 40(3), 411-420
Cas no 90843-62-2 (6-Hydroxy-5-methoxy-1-indanone)
90843-62-2 structure
Product Name:6-Hydroxy-5-methoxy-1-indanone
Número CAS:90843-62-2
MF:C10H10O3
Megavatios:178.184603214264
MDL:MFCD08694213
CID:808161
PubChem ID:233148
Update Time:2024-10-26
6-Hydroxy-5-methoxy-1-indanone Propiedades químicas y físicas
Nombre e identificación
-
- 1H-Inden-1-one,2,3-dihydro-6-hydroxy-5-methoxy-
- 6-Hydroxy-5-methoxy-1-indanone
- 6-hydroxy-5-methoxy-2,3-dihydroinden-1-one
- 5-methoxy-6-hydroxyindan-1-one
- 6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
- 6-Hydroxy-5-methoxy-indan-1-on
- 6-hydroxy-5-methoxyindan-1-one
- 6-hydroxy-5-methoxyindanone
- 1-Indanone, 6-hydroxy-5-methoxy- (6CI, 7CI)
- 2,3-Dihydro-6-hydroxy-5-methoxy-1H-inden-1-one (ACI)
- NSC 31250
- AS-60308
- AKOS000279837
- NSC31250
- BDBM50386066
- SCHEMBL662848
- EN300-188996
- SY126437
- CS-0036171
- NSC-31250
- 6-hydroxy-5-methoxy-2,3-dihydro-inden-1-one
- MFCD08694213
- 90843-62-2
- 6-Hydroxy-5-methoxy-indan-1-one
- DTXSID30283405
- CHEMBL2043047
- FEUMSMHGLKFCLZ-UHFFFAOYSA-N
- Z1198181226
- 1H-Inden-1-one, 2,3-dihydro-6-hydroxy-5-methoxy-
-
- MDL: MFCD08694213
- Renchi: 1S/C10H10O3/c1-13-10-4-6-2-3-8(11)7(6)5-9(10)12/h4-5,12H,2-3H2,1H3
- Clave inchi: FEUMSMHGLKFCLZ-UHFFFAOYSA-N
- Sonrisas: O=C1CCC2C1=CC(=C(C=2)OC)O
Atributos calculados
- Calidad precisa: 178.06300
- Masa isotópica única: 178.063
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 1
- Complejidad: 214
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 46.5A^2
- Xlogp3: 1.3
Propiedades experimentales
- Denso: 1.296
- Punto de ebullición: 378.7°Cat760mmHg
- Punto de inflamación: 157.3°C
- índice de refracción: 1.601
- PSA: 46.53000
- Logp: 1.52970
6-Hydroxy-5-methoxy-1-indanone PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Alichem | A079001122-250mg |
6-Hydroxy-5-methoxy-1-indanone |
90843-62-2 | 95% | 250mg |
$249.26 | 2023-08-31 | |
| Alichem | A079001122-1g |
6-Hydroxy-5-methoxy-1-indanone |
90843-62-2 | 95% | 1g |
$660.54 | 2023-08-31 | |
| Alichem | A079001122-5g |
6-Hydroxy-5-methoxy-1-indanone |
90843-62-2 | 95% | 5g |
$1835.17 | 2023-08-31 | |
| TRC | H946329-50mg |
6-Hydroxy-5-methoxy-1-indanone |
90843-62-2 | 50mg |
$173.00 | 2023-05-18 | ||
| TRC | H946329-500mg |
6-Hydroxy-5-methoxy-1-indanone |
90843-62-2 | 500mg |
$1326.00 | 2023-05-18 | ||
| Chemenu | CM295451-1g |
6-Hydroxy-5-methoxy-1-indanone |
90843-62-2 | 95% | 1g |
$664 | 2024-07-20 | |
| eNovation Chemicals LLC | Y0999861-1g |
6-hydroxy-5-methoxy-2,3-dihydroinden-1-one |
90843-62-2 | 95% | 1g |
$750 | 2024-08-02 | |
| Enamine | EN300-188996-0.05g |
6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |
90843-62-2 | 95.0% | 0.05g |
$93.0 | 2025-03-21 | |
| Enamine | EN300-188996-0.1g |
6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |
90843-62-2 | 95.0% | 0.1g |
$139.0 | 2025-03-21 | |
| Enamine | EN300-188996-0.25g |
6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |
90843-62-2 | 95.0% | 0.25g |
$198.0 | 2025-03-21 |
6-Hydroxy-5-methoxy-1-indanone Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Thionyl chloride ; 3 h, reflux
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; reflux; 3 h, 0 - 5 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; overnight, reflux
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; reflux; 3 h, 0 - 5 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; overnight, reflux
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Hydrofluoric acid
Referencia
- Physiologically active indanamines. II. Compounds substituted in the aromatic ring, Journal of the American Chemical Society, 1948, 70, 1386-90
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 40 °C
1.2 Reagents: Methanesulfonic anhydride ; 120 °C
1.2 Reagents: Methanesulfonic anhydride ; 120 °C
Referencia
- Synthesis, biological evaluation and mechanism study of a class of benzylideneindanone derivatives as novel anticancer agents, MedChemComm, 2015, 6(7), 1318-1327
Métodos de producción 4
Condiciones de reacción
1.1 Catalysts: Methanesulfonic acid ; 1 h, 120 °C
Referencia
- Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents, Bioorganic & Medicinal Chemistry Letters, 2012, 22(13), 4462-4466
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Methanesulfonic acid ; 1 h, 120 °C; 120 °C → rt; 5 min, cooled
Referencia
- Combining chalcones with donepezil to inhibit both cholinesterases and Aβ fibril assembly, Molecules, 2020, 25(1),
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Methanesulfonic acid ; 1 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ; 5 min, cooled
1.2 Reagents: Water ; 5 min, cooled
Referencia
- Multifunctional donepezil analogues as cholinesterase and BACE1 inhibitors, Molecules, 2018, 23(12), 3252/1-3252/22
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Methanesulfonic acid ; 1 h, 120 °C
Referencia
- Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease, European Journal of Medicinal Chemistry, 2014, 87, 429-439
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Carbon disulfide , Aluminum chloride ; rt
Referencia
- Kinetics-Driven Drug Design Strategy for Next-Generation Acetylcholinesterase Inhibitors to Clinical Candidate, Journal of Medicinal Chemistry, 2021, 64(4), 1844-1855
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Aluminum chloride , Thionyl chloride Solvents: Dichloromethane
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water
Referencia
- The influence of alkyl chain substitution pattern on the two- and three-dimensional self-assembly of truxenone discogens, Liquid Crystals, 2014, 41(8), 1152-1161
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; 0 °C; 24 h, rt
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 3 h, < 15 °C
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 3 h, < 15 °C
Referencia
- Synthesis and mesomorphism of ether-ester mixed tail C3-symmetrical truxene discotic liquid crystals, Liquid Crystals, 2010, 37(5), 499-506
Métodos de producción 11
Condiciones de reacción
1.1 Catalysts: L-Proline Solvents: Acetic acid ; 24 h, 120 °C
Referencia
- A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde, Green Chemistry, 2021, 23(2), 1036-1040
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide ; 55 °C
Referencia
- Cyanopyridyl containing 1,4-dihydroindeno[1,2-c]pyrazoles as potent checkpoint kinase 1 inhibitors: Improving oral bioavailability, Bioorganic & Medicinal Chemistry Letters, 2007, 17(20), 5665-5670
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide
Referencia
- Synthesis and biological evaluation of 4'-(6,7-disubstituted-2,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-biphenyl-4-ol as potent Chk1 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2007, 17(15), 4308-4315
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Methanesulfonic acid ; rt → 90 °C
Referencia
- Design, synthesis, biological evaluation and structural characterization of novel GEBR library PDE4D inhibitors, European Journal of Medicinal Chemistry, 2021, 223,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Thionyl chloride
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane
1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane
1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water
Referencia
- Effect of methoxy groups on liquid crystalline and self-assembling properties of 2,7,12-tris(methoxy)-3,8,13-tris(alkoxy)-5,10,15-truxenones, Liquid Crystals, 2021, 48(1), 111-120
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide ; 3 h, 55 °C
Referencia
- Multitarget-Directed Benzylideneindanone Derivatives: Anti-β-Amyloid (Aβ) Aggregation, Antioxidant, Metal Chelation, and Monoamine Oxidase B (MAO-B) Inhibition Properties against Alzheimer's Disease, Journal of Medicinal Chemistry, 2012, 55(19), 8483-8492
6-Hydroxy-5-methoxy-1-indanone Raw materials
- BENZENEPROPANOIC ACID, 4-(ACETYLOXY)-3-METHOXY-
- Ferulic acid
- Dihydroferulic acid
- 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one
6-Hydroxy-5-methoxy-1-indanone Preparation Products
6-Hydroxy-5-methoxy-1-indanone Literatura relevante
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
90843-62-2 (6-Hydroxy-5-methoxy-1-indanone) Productos relacionados
- 6342-80-9(4,5-Dimethoxy-1-indanone)
- 13575-75-2(6,7-Dimethoxy-1-tetralone)
- 13623-25-1(6-methoxyindan-1-one)
- 5111-70-6(5-Methoxy-1-indanone)
- 6500-65-8(2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one)
- 2107-69-9(5,6-Dimethoxy-1-indanone)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Proveedores recomendados
Jinan Hanyu Chemical Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Beyond Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos
Zhangzhou Sinobioway Peptide Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Enjia Trading Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote